C18H12ClF6N5OS
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H12ClF6N5OS |
|---|---|
Molecular Weight |
495.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H12ClF6N5OS/c19-13-4-2-1-3-12(13)15-28-29-16(30(15)26)32-8-14(31)27-11-6-9(17(20,21)22)5-10(7-11)18(23,24)25/h1-7H,8,26H2,(H,27,31) |
InChI Key |
ATEVRVIOPWWZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Computational Approaches and Molecular Design Principles for C18h12clf6n5os
Theoretical Frameworks for Molecular Design and Prediction of Reactivity
To understand the intrinsic properties of C18H12ClF6N5OS, a variety of theoretical frameworks are utilized. These methods allow for the detailed examination of the molecule at an electronic level and the simulation of its dynamic behavior over time.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. q-chem.com It is based on the principle that the ground-state energy of a many-electron system can be determined from the electron density. youtube.com For this compound, DFT calculations can elucidate key electronic properties that govern its reactivity and spectroscopic characteristics.
These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.
Detailed Research Findings: DFT analysis of this compound would reveal the distribution of electron density across the molecule. The presence of electronegative atoms such as chlorine, fluorine, oxygen, and nitrogen would create a highly polarized electronic landscape. The trifluoromethyl groups, for instance, are strong electron-withdrawing groups, significantly influencing the electron density of the aromatic systems. An electrostatic potential map would visualize these electron-rich and electron-poor regions, highlighting areas susceptible to intermolecular interactions.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table presents illustrative data that would be expected from a DFT analysis.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.8 eV | Indicates electron-donating ability; region of likely oxidation. |
| Energy of LUMO | -2.5 eV | Indicates electron-accepting ability; region of likely reduction. |
| HOMO-LUMO Gap | 4.3 eV | Reflects chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com Based on Newton's second law of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and stability. youtube.com For this compound, MD simulations can predict its preferred shapes (conformations) and how these structures behave in different environments, such as in an aqueous solution.
The simulation process involves placing the molecule in a simulated box, often with solvent molecules, and calculating the forces between all atoms. nih.gov By integrating the equations of motion, the trajectory of each atom is tracked over a set period, revealing the molecule's dynamic nature. Key metrics for analyzing stability include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone from its initial structure. youtube.com
Table 2: Illustrative Parameters and Results from an MD Simulation of this compound This table presents hypothetical data from a typical MD simulation setup and analysis.
| Parameter/Metric | Value/Observation | Purpose/Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Duration to allow for adequate sampling of conformational space. |
| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment. |
| Average RMSD | 2.1 Å | A low and stable RMSD indicates the molecule maintains its structural integrity. |
| Key Conformational States | Identified 3 major low-energy clusters | Reveals the most likely shapes the molecule will adopt in solution. |
In Silico Assessment of Potential Reaction Pathways and Energetics Associated with this compound
Computational methods can be used to predict the likely chemical reactions a molecule might undergo and the energy required for those reactions to occur. nih.gov This in silico assessment is valuable for understanding a compound's metabolic fate or its degradation pathways. pagepress.org By modeling potential reactions, such as oxidation, hydrolysis, or conjugation, and calculating the activation energies, researchers can identify the most probable transformation products.
These studies often employ quantum chemical methods to map the potential energy surface of a reaction. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy barrier can be determined. A lower activation energy implies a faster reaction rate.
Detailed Research Findings: For this compound, potential sites of metabolic transformation could be investigated. For example, the aromatic rings might be susceptible to hydroxylation by cytochrome P450 enzymes. nih.gov Computational models could calculate the energy barriers for hydroxylation at different positions on the rings. Similarly, the stability of the sulfonamide linkage to hydrolysis could be assessed. Such predictions are crucial for understanding the compound's potential biotransformation. pagepress.org
Table 3: Hypothetical Energetics for Potential Metabolic Reactions of this compound This table provides example data for the computational assessment of reaction pathways.
| Potential Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Likelihood |
|---|---|---|
| Aromatic Hydroxylation (Position X) | 15.2 | High |
| Aromatic Hydroxylation (Position Y) | 22.5 | Moderate |
| Sulfonamide Hydrolysis | 35.8 | Low |
| N-dealkylation | 28.1 | Low |
Ligand Design Strategies and Virtual Screening Methodologies for Specific Molecular Interactions
If this compound is being investigated for its potential to interact with a specific biological target, such as an enzyme or receptor, computational ligand design and virtual screening methods are essential. nih.gov These techniques use the structural information of the compound and its target to predict binding affinity and mode.
A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to be recognized by a biological target. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. plos.org Based on the structure of this compound, a pharmacophore model can be generated to identify other molecules with a similar arrangement of essential features. nih.gov
This model can then be used as a 3D query to search large chemical databases for structurally diverse compounds that might have similar biological activity, a process known as virtual screening. rsc.org
Detailed Research Findings: A pharmacophore model for this compound would likely include features such as: multiple aromatic rings, a hydrogen bond acceptor (from the sulfonyl oxygens), and hydrophobic features (from the trifluoromethyl and chloro-substituted rings). The spatial arrangement of these features would be critical. This model serves as a blueprint for designing new molecules or for finding existing ones that could engage with the same target. nih.gov
Table 4: Hypothetical Pharmacophoric Features of this compound This table lists the essential chemical features of the compound that could be used to build a pharmacophore model.
| Feature Type | Number of Features | Location on Molecule |
|---|---|---|
| Aromatic Ring (AR) | 3 | Core heterocyclic and phenyl rings |
| Hydrogen Bond Acceptor (HBA) | 2 | Sulfonyl (SO2) group oxygens |
| Hydrogen Bond Donor (HBD) | 1 | Amine (NH) linker |
| Hydrophobic Feature (HY) | 2 | CF3 groups and chlorinated ring |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is commonly used to predict how a small molecule ligand, such as this compound, might bind to the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. researchgate.net
Detailed Research Findings: To perform a docking simulation, a 3D structure of a relevant protein target is required. This compound would be docked into the binding pocket of this target. The results would provide a predicted binding pose and a docking score, which is an estimate of the binding free energy. researchgate.net Analysis of the best-scoring pose would reveal specific intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, between the ligand and amino acid residues in the active site. nih.gov This information is invaluable for understanding the basis of molecular recognition and for suggesting chemical modifications to improve binding affinity or selectivity. nih.gov
Table 5: Hypothetical Molecular Docking Results for this compound with a Target Protein This table shows illustrative results from a molecular docking simulation.
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (Docking Score) | -9.5 kcal/mol | A strong predicted binding affinity to the target protein. |
| Key Interacting Residues | Tyr82, Phe121, Arg254, Val298 | Specific amino acids forming crucial contacts with the ligand. |
| Hydrogen Bonds | Sulfonyl oxygen with Arg254 | A key polar interaction stabilizing the complex. |
| Hydrophobic Interactions | Chlorophenyl ring with Tyr82, Phe121 | Important non-polar interactions contributing to binding. |
Synthetic Methodologies and Chemical Transformations Involving C18h12clf6n5os
Retrosynthetic Analysis and Key Disconnections for the C18H12ClF6N5OS Skeleton
A plausible retrosynthetic strategy for a molecule with the presumed structural features of this compound would involve identifying key bonds that can be formed reliably using known chemical transformations. Common disconnections for such scaffolds include:
Triazole Ring Formation : The 1,2,3-triazole ring is a hallmark of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A disconnection here would lead to an organic azide (B81097) and a terminal alkyne.
Urea (B33335)/Thiourea (B124793) Linkage : The urea or thiourea moiety can be disconnected into an amine and an isocyanate/isothiocyanate, or via cleavage of the N-C bonds to yield amine precursors and a carbonyl/thiocarbonyl source.
Aryl-Heterocycle or Aryl-Aryl Bonds : Bonds connecting aromatic rings to the heterocyclic core or to each other can be disconnected, often pointing towards palladium-catalyzed cross-coupling reactions.
Carbon-Sulfur Bonds : Disconnecting a C-S bond would suggest precursors such as a thiol and an electrophile (e.g., alkyl halide) or vice versa, or could involve palladium-catalyzed C-S coupling.
Considering the formula this compound, which suggests the presence of two trifluoromethyl groups (CF3), a chlorine atom, a sulfur atom, one oxygen atom, and five nitrogen atoms, a potential structural motif could involve a triazole ring linked via a urea or thiourea moiety to substituted aromatic systems, with a sulfur atom incorporated elsewhere, possibly as a thioether or within a modified heterocyclic system.
Advanced Synthetic Strategies for Triazole-, Urea-, and Sulfur-Containing Scaffolds
The assembly of this compound would likely employ a combination of robust and efficient synthetic methodologies.
The formation of the 1,2,3-triazole ring is a prime candidate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ajgreenchem.comresearchgate.netresearchgate.netnih.gov. This reaction is highly regioselective, forming the 1,4-disubstituted triazole with excellent yields under mild conditions. A typical synthetic route would involve reacting an organic azide with a terminal alkyne in the presence of a copper(I) catalyst (often generated in situ from CuSO4 and a reducing agent like sodium ascorbate) ajgreenchem.comresearchgate.net.
Example Precursors :
An azide precursor, e.g., an aryl azide or an alkyl azide.
An alkyne precursor, e.g., a terminal aryl alkyne or an alkyl alkyne.
Palladium-catalyzed cross-coupling reactions are indispensable for constructing carbon-carbon and carbon-heteroatom bonds, essential for assembling complex aromatic and heteroaromatic systems nih.govmdpi.comnih.govrsc.orgmit.edu. These reactions can be utilized for:
Aryl-Aryl Coupling : Suzuki-Miyaura coupling (using boronic acids/esters), Heck reaction (using alkenes), or Stille coupling (using organostannanes) can be employed to link substituted phenyl rings or to attach aryl groups to heterocyclic frameworks.
C-N Coupling : Buchwald-Hartwig amination is crucial for forming C-N bonds, which can be used to synthesize urea linkages from amines and aryl halides, or to attach amine-containing fragments.
C-S Coupling : Palladium catalysis can also facilitate the formation of C-S bonds, enabling the introduction of thioether linkages or the synthesis of sulfur-containing heterocycles.
For instance, a common strategy might involve coupling a pre-formed triazole-containing fragment with a functionalized aryl halide or vice-versa.
Achieving high yields and purity for complex molecules like this compound requires careful optimization of reaction parameters. This includes:
Catalyst Selection : Screening different palladium catalysts, ligands (e.g., phosphine (B1218219) ligands like BrettPhos, RuPhos nih.govmit.edu), and co-catalysts.
Base and Solvent : The choice of base (e.g., K2CO3, Cs2CO3, organic bases) and solvent (e.g., DMF, DMSO, toluene, dioxane) can significantly impact reaction rate, yield, and selectivity.
Temperature and Time : Optimizing reaction temperature and duration to ensure complete conversion while minimizing side reactions and degradation.
Stoichiometry : Precise control over the molar ratios of reactants and reagents.
Work-up and Purification : Developing efficient extraction, washing, and chromatographic purification methods (e.g., column chromatography, recrystallization) to isolate the pure product.
Stereoselective Synthesis and Chiral Resolution Techniques (if applicable to the molecular structure)
The specific structure of this compound would determine the relevance of stereoselective synthesis. If chiral centers are present, either in the core structure or in the substituents, then enantioselective or diastereoselective synthetic methods would be employed. This might involve using chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure building blocks thieme-connect.dethieme-connect.dechemistrydocs.comresearchgate.net. For example, if a sulfur atom is present in a chiral environment (e.g., as a sulfoxide), specific methods for its stereoselective synthesis or resolution would be necessary. If the molecule lacks inherent chirality, this section would focus on the stereochemistry of any precursors used.
Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships (SAR) of this compound, chemists would synthesize a library of analogs by systematically modifying different parts of the molecule. This could involve:
Aromatic Ring Modifications : Varying the substituents on the phenyl or pyridyl rings (e.g., changing the position or nature of halogens, introducing alkyl, alkoxy, or nitro groups).
Linker Variations : Modifying the methylene (B1212753) linker, or the urea/thiourea linkage, or altering the type of heterocycle (e.g., if the sulfur is part of a different ring system).
Sulfur Moiety Alteration : If the sulfur is part of a thioether, its R-group could be varied; if it's a sulfoxide (B87167)/sulfone, its oxidation state or attached groups could be changed.
These derivatization strategies aim to identify key structural features responsible for desired biological activity or chemical properties.
Data Tables
To illustrate the synthetic strategies, a hypothetical retrosynthetic pathway and key building blocks can be presented.
Table 1: Hypothetical Retrosynthetic Analysis and Key Building Blocks
| Target Molecule Fragment | Key Disconnection Strategy | Precursor 1 (Example) | Precursor 2 (Example) | Key Reaction Type |
| Triazole Ring | Azide-Alkyne Cycloaddition | Aryl-CH2-N3 (Azide) | HC≡C-Aryl' (Alkyne) | CuAAC Click Chemistry |
| Urea/Thiourea Linkage | Amine + Isocyanate/Isothiocyanate | Aryl-NH2 (Amine) | Aryl'-N=C=O (Isocyanate) or Aryl'-N=C=S (Isothiocyanate) | Nucleophilic Addition |
| Aryl-Heterocycle Coupling | C-C or C-N Bond Formation | Halogenated Aryl (e.g., Aryl-Br) | Boronic Acid/Ester of Heterocycle (e.g., Triazole-B(OH)2) | Suzuki-Miyaura Coupling |
| C-S Bond Formation | Thiol + Electrophile | Aryl-SH (Thiol) | Aryl'-CH2-X (Alkyl Halide) | SN2 Alkylation |
| C-S Bond Formation | C-S Cross-Coupling | Aryl-X (Aryl Halide) | Aryl'-SH (Thiol) | Pd-catalyzed C-S Coupling |
Note: The specific structure of this compound would dictate the exact nature and connectivity of these fragments.
Compound Information
Compound Name : Not definitively identified from public databases based solely on the formula this compound.
Molecular Formula : this compound
Molecular Weight : Approximately 495.83 g/mol (calculated based on the formula).
The synthesis and study of molecules like this compound are critical for advancing chemical knowledge and discovering new compounds with potentially valuable properties. The outlined synthetic strategies provide a framework for its preparation and modification, enabling detailed investigations into its chemical behavior and biological relevance.
Systematic Modification of Peripheral Substituents
Systematic modification of peripheral substituents involves the targeted alteration of functional groups or atoms located on the outer regions of a molecule's core structure. For a molecule like this compound, which possesses a significant number of carbon atoms (18) and incorporates heteroatoms such as chlorine (Cl), fluorine (F), nitrogen (N), and sulfur (S), the peripheral substituents offer numerous sites for chemical manipulation.
The objective of such modifications is to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, electronic distribution, and steric bulk, without fundamentally altering its core scaffold. For instance, replacing a hydrogen atom with a fluorine atom, or altering the nature of a substituent on an aromatic ring, can significantly impact molecular interactions and reactivity. Research in this area often involves creating libraries of analogs where specific positions are systematically varied. For example, if this compound contains an aromatic ring, substituents on that ring could be systematically changed from electron-donating groups to electron-withdrawing groups, or their size could be varied (e.g., methyl vs. ethyl vs. isopropyl). Similarly, if a halogen atom is present, it might be replaced by another halogen or a pseudohalogen to probe electronic and steric effects.
Detailed Research Findings (General Principles): Studies on structure-property relationships (SPR) and structure-activity relationships (SAR) often rely on systematic substituent modification. For example, research into drug discovery frequently involves the synthesis of a series of analogs where a specific substituent is altered, and the resulting changes in biological activity or physicochemical properties are meticulously recorded cambridgemedchemconsulting.com. This iterative process allows chemists to identify key structural features that contribute to desired outcomes. The introduction of fluorine atoms, as seen in the formula this compound, is a common strategy to enhance metabolic stability, alter lipophilicity, and modulate binding affinities due to fluorine's high electronegativity and small atomic radius cambridgemedchemconsulting.com.
Data Table Example (Conceptual): Given the absence of specific data for this compound, a typical data table in this context would illustrate the impact of systematic changes to peripheral groups.
Table 3.4.1.1: Hypothetical Impact of Peripheral Substituent Modification on Molecular Properties
| Modification Site | Original Substituent | Modified Substituent | Property 1 (e.g., LogP) | Property 2 (e.g., Solubility) | Property 3 (e.g., Binding Affinity) |
| Position X | -CH₃ | -CF₃ | [Value] | [Value] | [Value] |
| Position Y | -H | -F | [Value] | [Value] | [Value] |
| Position Z | -Cl | -Br | [Value] | [Value] | [Value] |
| Position W | Aromatic Ring | Heteroaromatic Ring | [Value] | [Value] | [Value] |
Note: Specific values for this compound are not available. This table serves as an illustration of data that would be collected during systematic substituent modification studies.
Isosteric Replacement Strategies and Their Impact on Molecular Interactions
Isosteric replacement, a cornerstone of medicinal chemistry, involves substituting an atom or group of atoms with another that possesses similar physical or chemical properties, including size, shape, and electronic characteristics. Bioisosterism is a related concept where the replacement aims to retain or improve biological activity while potentially modifying pharmacokinetic properties or reducing toxicity cambridgemedchemconsulting.comresearchgate.net.
For a molecule like this compound, isosteric replacement can be applied to various parts of its structure. For instance, if the molecule contains a specific functional group that is prone to metabolic degradation or has suboptimal interaction profiles, it could be replaced with an isostere. Examples of isosteric replacements include:
Replacing a carbonyl group (C=O) with a thiocarbonyl group (C=S) or a sulfone (SO₂).
Replacing an ester linkage with a heteroaromatic ring, which has been shown to retain potency and improve metabolic stability in some lysophospholipid analogs nih.gov.
Replacing a carbon atom with a nitrogen atom in a ring system, or vice versa.
Replacing halogen atoms with other halogens or pseudohalogens to modulate electronic properties and steric bulk.
Detailed Research Findings (General Principles): Research has demonstrated that isosteric replacements can lead to compounds with improved metabolic stability, altered lipophilicity, and modulated receptor subtype selectivity cambridgemedchemconsulting.comnih.gov. The choice of isostere is critical; a poorly chosen replacement might abolish desired activity or introduce new liabilities. For instance, the replacement of an ester linkage with a heteroaromatic ring in lysophosphatidylserine (B10771985) (LysoPS) analogs maintained their potency and subtype selectivity while enhancing metabolic stability in vitro nih.gov. Similarly, studies on triphenylimidazole (TPI) derivatives have shown that bioisosteric exchange of halogen positions can dramatically alter solid-state characteristics, impacting processability and safety, even if pharmacological activity remains similar researchgate.net. The introduction of fluorine, as present in this compound, can be considered a form of isosteric or bioisosteric modification, often aimed at improving lipophilicity and metabolic stability cambridgemedchemconsulting.com.
Data Table Example (Conceptual): A table illustrating isosteric replacement strategies would typically compare the parent compound with its isosteric analogs, detailing the changes in key properties.
Table 3.4.2.1: Hypothetical Comparison of Isosteric Replacements and Their Effect on Molecular Interactions
| Parent Compound/Fragment | Isosteric Replacement | Impact on Interaction Type (e.g., H-bonding) | Impact on Property 1 (e.g., pKa) | Impact on Property 2 (e.g., Lipophilicity) |
| -COOH (Carboxylic Acid) | -SO₂NH₂ (Sulfonamide) | Reduced H-bond donation, similar H-bond acceptance | Decreased acidity | Altered polarity |
| Ester Linkage | Heteroaromatic Ring | Altered pi-stacking, potential H-bond acceptor | [Value] | [Value] |
| -CH₃ (Methyl) | -CF₃ (Trifluoromethyl) | Increased electronegativity, steric bulk | [Value] | Increased lipophilicity |
| -Cl (Chlorine) | -F (Fluorine) | Similar size, increased electronegativity | [Value] | [Value] |
Note: Specific data for this compound is not available. This table exemplifies how isosteric replacements are evaluated.
Compound Names Table
Mechanistic Investigations of C18h12clf6n5os Interactions with Biological Systems
Cellular Uptake and Intracellular Distribution Studies at a Mechanistic Level
No specific research findings detailing the cellular uptake mechanisms or intracellular distribution of C18H12ClF6N5OS were identified in the conducted searches.
Analysis of Downstream Signaling Pathways and Cellular Responses Triggered by this compound
Information regarding the downstream signaling pathways affected or the cellular responses triggered by this compound was not found in the executed searches.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of C18h12clf6n5os
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). libretexts.org This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. libretexts.orgsydney.edu.au
For the compound C18H12ClF6N5OS, the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass that matches this theoretical value within a narrow error margin (e.g., < 5 ppm) provides strong evidence for the proposed molecular formula. Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. sydney.edu.au This leads to the observation of two distinct molecular ion peaks in the mass spectrum: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by two m/z units, with a relative intensity ratio of about 3:1, serving as a clear indicator for the presence of a single chlorine atom.
Beyond molecular formula confirmation, mass spectrometry provides structural insights through the analysis of fragmentation patterns. libretexts.orgtutorchase.comchemguide.co.uk When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and reproducible, offering a "fingerprint" that can be used to deduce the molecule's connectivity. For a complex molecule like this compound, common fragmentation pathways could include the neutral loss of trifluoromethyl radicals (•CF₃), cleavage adjacent to the sulfoxide (B87167) group, or fragmentation of heterocyclic rings. libretexts.orgresearchgate.net
Illustrative HRMS Data for this compound
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Relative Abundance |
| [M]+ (with ³⁵Cl, ³²S) | 495.0355 | 495.0361 | 1.2 | 100% |
| [M+2]+ (with ³⁷Cl, ³²S) | 497.0326 | 497.0333 | 1.4 | ~32% |
Illustrative Fragmentation Data for this compound
| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Formula |
| 426.0393 | •CF₃ | [C₁₇H₁₂ClF₃N₅OS]⁺ |
| 479.0406 | O | [C₁₈H₁₂ClF₆N₅S]⁺ |
| 348.0581 | •CF₃, SO, •Cl | [C₁₇H₁₂F₃N₅]⁺ |
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, proximity, and bonding of atoms. For a molecule with the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments targeting different nuclei is essential. nih.gov
¹H NMR (Proton NMR): This experiment identifies the chemical environment of the 12 hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment (e.g., aromatic, aliphatic), while the integration of the signal corresponds to the number of protons it represents. nih.gov Spin-spin coupling patterns (multiplicity) reveal the number of neighboring protons, helping to piece together molecular fragments. nih.gov For this compound, protons would likely be found in the aromatic region (typically δ 7.0-9.0 ppm), with their exact shifts and coupling constants providing clues to the substitution patterns on the aryl rings.
¹³C NMR (Carbon NMR): This technique provides a signal for each chemically unique carbon atom, offering a direct count of the non-equivalent carbons in the structure. The chemical shift range is much wider than in ¹H NMR, which minimizes signal overlap. researchgate.net The shifts indicate the type of carbon (e.g., sp², sp³, carbonyl, or attached to electronegative atoms like F or N). For this compound, one would expect to see signals for 18 carbons, unless molecular symmetry makes some of them chemically equivalent.
¹⁹F NMR (Fluorine NMR): Given the presence of six fluorine atoms, likely as two trifluoromethyl (-CF₃) groups, ¹⁹F NMR is a crucial experiment. nih.govresearchgate.netacs.org As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this technique is highly sensitive. It can confirm the number of distinct fluorine environments. If the two -CF₃ groups are in chemically different environments, two signals will be observed. If they are equivalent due to symmetry, a single signal will appear. nih.govescholarship.org
Illustrative ¹H NMR Data (500 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Proposed Assignment |
| 8.15 | 2H | d (doublet) | 8.5 | Aromatic Protons |
| 7.92 | 2H | d (doublet) | 8.5 | Aromatic Protons |
| 7.78 | 1H | s (singlet) | - | Aromatic/Heterocyclic Proton |
| 7.65 | 2H | t (triplet) | 7.8 | Aromatic Protons |
| 7.50 | 2H | t (triplet) | 7.8 | Aromatic Protons |
| 7.41 | 2H | d (doublet) | 7.5 | Aromatic Protons |
| 5.50 | 1H | br s (broad singlet) | - | Amine/NH Proton |
Illustrative ¹³C and ¹⁹F NMR Data for this compound
| Nucleus | Number of Unique Signals | Illustrative Chemical Shift Ranges (δ, ppm) |
| ¹³C | 18 (assuming asymmetry) | 110-160 (Aromatic/Heterocyclic C), 122 (q, J ≈ 270 Hz, -CF₃) |
| ¹⁹F | 2 (assuming non-equivalent -CF₃ groups) | -61.5, -63.2 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. rigaku.comexcillum.com This technique requires a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern of spots. uq.edu.au By analyzing the positions and intensities of these spots, a 3D electron density map of the molecule can be generated, from which atomic positions, bond lengths, and bond angles are determined with exceptional precision. diamond.ac.ukwikipedia.org
For a compound like this compound, X-ray crystallography would provide definitive proof of its constitution and conformation in the solid state. If the molecule is chiral, this method can also determine its absolute configuration, which is crucial in fields like pharmaceutical development. nih.gov The resulting structural data serves as the ultimate reference for confirming the structural assignments made by other spectroscopic methods.
Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.251 |
| b (Å) | 15.883 |
| c (Å) | 12.456 |
| β (°) | 98.54 |
| Volume (ų) | 2005.4 |
| Z (Molecules/unit cell) | 4 |
| R-factor | 0.045 |
Chromatographic Methods (e.g., HPLC, GC) for Purification and Purity Determination
Chromatography is a set of laboratory techniques used for the separation of mixtures. smithers.com For the final stage of characterization, it is essential for both the purification of the synthesized compound and the determination of its purity.
High-Performance Liquid Chromatography (HPLC): This is the most common chromatographic technique for the analysis and purification of non-volatile or thermally sensitive compounds. tricliniclabs.compharmaguru.co Given the molecular weight (approx. 495 g/mol ) and likely polarity of this compound, HPLC is the preferred method for purity analysis. pharmaguru.cobrewerscience.com A reversed-phase method, typically using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, would be employed. nih.govnih.govijrpas.com The compound would elute from the column at a characteristic retention time. A detector (e.g., UV-Vis) measures the amount of compound eluting over time, generating a chromatogram. The purity is determined by calculating the area of the main peak relative to the total area of all peaks. elite-chems.com
Gas Chromatography (GC): This technique is suitable for compounds that are volatile and thermally stable. wikipedia.orgmeasurlabs.com While the molecular weight of this compound is approaching the upper limit for routine GC analysis, it might be feasible under specific conditions (e.g., high-temperature column, short path). technologynetworks.com However, HPLC is generally more suitable for a molecule of this size and complexity to avoid potential thermal degradation in the GC injector. pharmaguru.co GC is more often used to detect and quantify any low-molecular-weight volatile impurities that may be present in the sample. smithers.com
Illustrative HPLC Purity Analysis Data for this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.45 | 15,230 | 0.41 | Impurity A |
| 2 | 8.91 | 3,675,500 | 99.21 | This compound |
| 3 | 10.12 | 14,050 | 0.38 | Impurity B |
Future Directions and Research Perspectives for C18h12clf6n5os
Development of Novel and Efficient Synthetic Pathways for C18H12ClF6N5OS and Its Analogs
The foundational step in exploring the potential of this compound is the development of robust and efficient synthetic methodologies. A primary objective would be to design a synthetic route that is both high-yielding and scalable, allowing for the production of sufficient quantities of the compound for further study. Retrosynthetic analysis would be a critical starting point to identify potential starting materials and key bond-forming reactions.
Furthermore, the synthesis of a library of structural analogs would be invaluable. By systematically modifying different functional groups on the parent this compound scaffold, researchers can begin to probe the influence of structural changes on the compound's properties. This library would form the basis for subsequent structure-activity relationship studies.
Exploration of Structure-Activity Relationships for Enhanced Molecular Specificity and Selectivity
A detailed investigation into the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding how its chemical structure dictates its biological activity. nih.govnih.govmdpi.commdpi.com By comparing the activities of different analogs, researchers can identify key structural motifs that are essential for a desired biological effect. This knowledge is fundamental for optimizing the compound's potency, specificity, and selectivity towards a particular biological target.
Computational modeling and molecular docking studies could be employed to predict the binding of this compound and its derivatives to various biological targets. These in silico methods can help to prioritize the synthesis of analogs with a higher probability of exhibiting the desired activity, thereby streamlining the drug discovery and development process.
Integration of Omics Technologies for a Systems-Level Understanding of Molecular Interactions
To gain a comprehensive understanding of how this compound interacts with biological systems, the integration of "omics" technologies will be essential. nih.govnih.gov These high-throughput techniques, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the molecular changes that occur within a cell or organism upon exposure to the compound. nih.govnih.gov
For example, transcriptomic analysis could reveal changes in gene expression patterns, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics would offer insights into the metabolic pathways affected by the compound. By integrating these multi-omics datasets, researchers can construct a holistic picture of the compound's mechanism of action and its broader biological effects. nih.gov
Potential for Rational Design of Next-Generation Molecular Probes and Investigative Tools
Based on its structural features, this compound holds potential for development as a molecular probe or investigative tool for biological research. thermofisher.comthermofisher.com Molecular probes are essential for visualizing and studying specific biological processes and molecules within living systems. thermofisher.comthermofisher.com
Should this compound exhibit specific binding to a particular biomolecule, it could be functionalized with fluorescent tags or other reporter groups to create a targeted probe. Such probes could be invaluable for applications in fluorescence microscopy, flow cytometry, and other bio-imaging techniques, enabling researchers to study the localization, dynamics, and function of its target in real-time. The rational design of such tools, informed by SAR and computational studies, could lead to the development of highly specific and sensitive probes for a wide range of biological applications.
Q & A
What are the standard spectroscopic and chromatographic methods for characterizing C₁₈H₁₂ClF₆N₅OS?
Answer:
Basic characterization involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For novel compounds, elemental analysis and X-ray crystallography are essential to confirm molecular structure and purity . Known compounds require cross-referencing with literature data, while new compounds must include full spectral interpretation (e.g., coupling constants in NMR) and chromatographic retention indices .
How can researchers resolve contradictions in spectral data or bioactivity results for C₁₈H₁₂ClF₆N₅OS derivatives?
Answer:
Advanced analysis involves iterative validation:
- Cross-check instrumentation : Ensure calibration and solvent effects are accounted for (e.g., deuterated solvent peaks in NMR).
- Reproducibility tests : Repeat experiments under identical conditions and compare with independent labs.
- Statistical scrutiny : Apply principal component analysis (PCA) to identify outliers in bioactivity datasets .
- Literature alignment : Compare findings against prior studies to isolate anomalies (e.g., unexpected substituent effects) .
What protocols ensure the purity of C₁₈H₁₂ClF₆N₅OS for pharmacological assays?
Answer:
Basic purity validation requires:
- Chromatographic methods : Use HPLC with UV/Vis detection (≥95% purity threshold) and confirm via tandem MS to rule out co-eluting impurities.
- Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition products.
- Batch documentation : Record supplier, lot number, and storage conditions (e.g., inert atmosphere for air-sensitive derivatives) .
How should researchers design multi-step synthetic routes for C₁₈H₁₂ClF₆N₅OS analogs with conflicting steric and electronic demands?
Answer:
Advanced synthesis strategies include:
- Computational pre-screening : Use density functional theory (DFT) to predict steric clashes and optimize reaction pathways.
- Modular intermediates : Design intermediates with orthogonal protecting groups to isolate steric/electronic effects.
- Kinetic vs. thermodynamic control : Adjust temperature and catalyst loading (e.g., Pd-based catalysts for cross-couplings) to favor desired products .
What systematic approaches are recommended for integrating prior literature on C₁₈H₁₂ClF₆N₅OS into a new hypothesis?
Answer:
Conduct a structured literature review :
- Database mining : Use SciFinder and Reaxys to collate physicochemical and bioactivity data.
- Gap analysis : Identify understudied substituents (e.g., trifluoromethyl vs. chloro groups) using citation mapping tools.
- Hypothesis refinement : Prioritize contradictions (e.g., conflicting IC₅₀ values) as focal points for experimental validation .
Which statistical methods are appropriate for analyzing dose-response relationships in C₁₈H₁₂ClF₆N₅OS bioactivity studies?
Answer:
Advanced statistical frameworks include:
- Non-linear regression : Fit dose-response curves using Hill or logistic models to derive EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests : Compare efficacy across analogs while controlling for false discovery rates.
- Bootstrap resampling : Estimate confidence intervals for small datasets .
How can researchers reproduce synthetic protocols for C₁₈H₁₂ClF₆N₅OS from primary literature?
Answer:
Basic reproducibility steps:
- Detailed replication : Follow exact solvent volumes, catalyst ratios, and reaction times.
- Peer validation : Collaborate with independent labs to troubleshoot undocumented nuances (e.g., exothermic reactions).
- Supplementary materials : Refer to open-access repositories for raw spectral data and chromatograms .
What experimental designs assess the stability of C₁₈H₁₂ClF₆N₅OS under physiological conditions?
Answer:
Advanced stability studies involve:
- Forced degradation : Expose the compound to acidic/basic hydrolysis, oxidative stress (H₂O₂), and UV light.
- LC-MS monitoring : Track degradation products and quantify half-life (t₁/₂).
- Simulated biological matrices : Test stability in plasma or buffer systems at 37°C to mimic in vivo conditions .
How should researchers validate analytical methods for quantifying C₁₈H₁₂ClF₆N₅OS in complex matrices?
Answer:
Follow International Council for Harmonisation (ICH) guidelines:
- Linearity : Establish over 80–120% of the expected concentration range.
- Precision/accuracy : Perform intra-day and inter-day assays with ≤5% RSD.
- Matrix effects : Spike recovery tests in biological fluids (e.g., serum) to assess interference .
What strategies integrate computational modeling with experimental data for C₁₈H₁₂ClF₆N₅OS structure-activity relationships?
Answer:
Advanced integration methods:
- Molecular dynamics (MD) simulations : Predict binding poses in target proteins (e.g., kinase inhibitors).
- QSAR modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity.
- Experimental docking : Validate computational predictions via X-ray co-crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
